molecular formula C11H10N2O B11906374 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL

4,5-Dihydroimidazo[1,2-A]quinolin-7-OL

Cat. No.: B11906374
M. Wt: 186.21 g/mol
InChI Key: PLQQDDZBRXSFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroimidazo[1,2-a]quinolin-7-ol ( 1426933-50-7) is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a crucial synthetic intermediate for developing novel therapeutic agents, particularly due to its structural similarity to privileged pharmacophores . Research highlights the exceptional potential of its derivatives in antibacterial development. A key study demonstrated that 7-alkyloxy derivatives of this compound exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria . Notably, the 7-heptyloxy derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli , surpassing the efficacy of standard antibiotics like ciprofloxacin and amoxicillin . This positions the compound as a promising chemical scaffold for creating new antibiotics to address drug-resistant bacterial infections. Beyond its antibacterial applications, the imidazoquinoline core is a recognized structure in oncology research. Related imidazoquinoline hybrids are extensively investigated for their multifaceted biological activities, including anticancer properties through mechanisms such as inhibition of specific protein kinases and induction of apoptosis in cancer cells . Furthermore, closely related analogues, such as imidazo[4,5-c]quinolines, are well-established as potent agonists of Toll-like Receptors (TLRs), which play a critical role in immune stimulation and are a target for new immuno-oncology therapeutics . With a molecular formula of C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol, this compound is a valuable building block for synthesizing more complex molecules . It is offered For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinolin-7-ol

InChI

InChI=1S/C11H10N2O/c14-9-2-3-10-8(7-9)1-4-11-12-5-6-13(10)11/h2-3,5-7,14H,1,4H2

InChI Key

PLQQDDZBRXSFJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CN2C3=C1C=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihydroimidazo 1,2 a Quinolin 7 Ol and Analogues

Strategic Approaches to Ring Formation

The formation of the imidazole (B134444) ring onto a pre-existing quinoline (B57606) core is a common and versatile approach. This annulation typically involves the reaction of a 2-aminoquinoline (B145021) derivative with a suitable two-carbon synthon.

A widely employed method is the reaction of 2-aminoquinolines with α-halocarbonyl compounds, leading to an intermediate that cyclizes to form the imidazole ring. This approach, often referred to as the Debus-Radiszewski synthesis or a variation thereof, is a cornerstone in imidazole synthesis. nih.gov Another strategy involves the condensation of a 2-aminoquinoline with a dicarbonyl compound or its equivalent. For instance, multicomponent reactions involving aldehydes, enaminones, and malononitrile (B47326) have been developed for the efficient, one-pot synthesis of imidazo[1,2-a]quinoline derivatives. researchgate.net More recently, metal-free, iodine-mediated decarboxylative cyclization reactions have been explored, reacting α-amino acids with 2-methylquinolines to construct the imidazole ring, although this has been demonstrated for the imidazo[1,5-a]quinoline (B8571028) isomer. nih.govrsc.org

The construction of the quinoline ring is a fundamental process in heterocyclic chemistry with numerous named reactions and modern variations. These pathways can be adapted to build the quinoline portion of the target scaffold.

Traditional methods for quinoline synthesis that can be applied include the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. Microwave-assisted Friedländer reactions have been shown to be effective. mdpi.com Another classical approach is the Skraup synthesis, using glycerol (B35011) and an aniline (B41778) derivative. researchgate.net

Modern synthetic chemistry has introduced a variety of innovative strategies. mdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2 provides a mild route to 3-halo-substituted quinolines. nih.gov Transition-metal catalysis, particularly with copper and palladium, has enabled novel annulation strategies. For example, copper-catalyzed [3+2+1] and [4+1+1] annulations have been developed to synthesize functionalized quinolines. mdpi.com Furthermore, iridium-catalyzed C-H activation and annulation processes represent a state-of-the-art method for constructing quinoline-based heterocyclic systems. rsc.org

Precursor-Based Synthetic Routes

The synthesis of imidazo[1,2-a]quinolines often starts from readily available precursors that are elaborated into the final tricyclic structure. The choice of precursor dictates the specific reagents and reaction conditions required for cyclization.

2-Aminoquinolines are pivotal starting materials for building the imidazo[1,2-a]quinoline skeleton. Their nucleophilic amino group readily reacts with various electrophiles to initiate the formation of the imidazole ring.

The general synthetic pathway involves the reaction of a substituted 2-aminoquinoline with a reagent that provides a two-carbon fragment, followed by intramolecular cyclization. This strategy is highly adaptable, allowing for the introduction of various substituents onto the final molecule depending on the choice of both the quinoline precursor and the cyclizing agent.

Table 1: Examples of Imidazo[1,2-a]quinoline Synthesis from 2-Aminoquinoline Derivatives

2-Aminoquinoline Precursor Reagent(s) Key Transformation Resulting Product Reference
2-Allylaminoquinoline I₂-NaI Iodocyclization Imidazo[1,2-a]quinoline researchgate.net
2-Aminoquinoline Aldehydes, Enaminones, Malononitrile Multicomponent Reaction Substituted Imidazo[1,2-a]quinoline researchgate.net

The reaction between a nucleophile and an α-halocarbonyl compound is a classic and reliable method for forming heterocyclic rings. In the context of imidazo[1,2-a]quinoline synthesis, 2-aminoquinolines serve as the nucleophile.

The synthesis proceeds via an initial SN2 reaction where the amino group of the 2-aminoquinoline attacks the α-carbon of the halocarbonyl compound, displacing the halide. This forms an N-(2-oxoalkyl)quinolin-2-aminium salt intermediate. Subsequent intramolecular condensation between the remaining nitrogen of the quinoline ring and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]quinoline ring system. A notable example involves the reaction of 2-aminoquinolines with p-bromophenacyl bromide. researchgate.net This method allows for the introduction of a substituent at the 2-position of the final product, corresponding to the residue from the α-halocarbonyl compound.

Bifunctional reagents, which possess two reactive centers, can facilitate elegant cyclization cascades to form complex heterocyclic systems. rsc.org An efficient synthesis of 2-CF₃-imidazo[1,2-a]quinolines has been achieved using 1,1,1-trifluoro-4-(phenylsulfonyl)but-3-ene-2,2-diols as bifunctional reagents. researchgate.net

In this reaction, the 2-aminoquinoline reacts with the diol derivative. The process involves the formation of new C-N and C-C bonds in a one-pot sequential manner. The reaction proceeds under mild conditions and is noted for its diastereospecificity. This approach is particularly valuable for introducing trifluoromethyl (CF₃) groups, which are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity.

Table 2: Compound Names Mentioned in the Article

Compound Name
4,5-Dihydroimidazo[1,2-A]quinolin-7-OL
2-Aminoquinoline
Imidazo[1,2-a]quinoline
2-CF₃-imidazo[1,2-a]quinoline
p-Bromophenacyl bromide
1,1,1-Trifluoro-4-(phenylsulfonyl)but-3-ene-2,2-diol
Imidazo[1,5-a]quinoline
2-Aminobenzaldehyde
2-Allylaminoquinoline

Reactivity of 2-Chloro-4,5-dihydroimidazole Derivatives

The reactivity of 2-chloro-4,5-dihydroimidazole and its derivatives is a cornerstone in the synthesis of various heterocyclic structures. These compounds serve as crucial electrophilic partners in nucleophilic substitution reactions. For instance, 2-chloromethylimidazoline readily reacts with sodium thiosulfate (B1220275) in an aqueous solution at room temperature to produce S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate, a type of Bunte salt. researchgate.net This reaction proceeds via a concerted SN2 pathway. researchgate.net

In another example, the reaction of 2-chloro-4,5-dihydroimidazole hemisulfate with sodium thiosulfate leads to an exothermic nucleophilic substitution, which, after the evolution of sulfur trioxide, yields imidazolidine-2-thione in good yields. researchgate.net The versatility of 2-chloro-4,5-dihydroimidazole extends to its use in synthesizing novel benzazole derivatives. It can be reacted with 1-amino- or 2-aminobenzazoles to create compounds with a (imidazolidin-2-yl)imino moiety. researchgate.net This reactivity highlights the role of 2-chloro-4,5-dihydroimidazole derivatives as key building blocks for constructing more complex, fused heterocyclic systems, including the imidazo[1,2-a]quinoline core.

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The construction of the this compound framework and its analogues is no exception, with transition metal-catalyzed reactions offering powerful tools for their assembly.

Transition Metal-Catalyzed Methodologies

Transition metals such as copper, palladium, and scandium are pivotal in forging the intricate bond networks of imidazo-fused heterocycles. beilstein-journals.orgresearchgate.net These catalysts facilitate reactions that are often difficult to achieve through classical methods, enabling milder reaction conditions and broader functional group tolerance.

Copper-Catalyzed Reactions

Copper catalysis is a prominent strategy for synthesizing imidazo-fused heterocycles like imidazo[1,2-a]pyridines, with methodologies that are adaptable for quinoline-based analogues. beilstein-journals.orgorganic-chemistry.org

Oxidative Diamination and Cyclization : Copper catalysts, often using air or another oxidant, can effect the synthesis of imidazo[1,2-a]pyridines from aminopyridines and various partners like nitroolefins or cinnamaldehydes. beilstein-journals.orgorganic-chemistry.org A copper(I)-catalyzed one-pot procedure allows for the reaction between aminopyridines and nitroolefins, using air as a green oxidant, to construct the fused imidazole ring. organic-chemistry.org Optimization of this reaction identified copper(I) bromide as the most effective catalyst, with DMF as the solvent at 80°C, achieving high yields. organic-chemistry.org Similarly, copper-catalyzed oxidative cyclization can be used with cinnamaldehyde (B126680) derivatives, preserving sensitive functional groups like aldehydes in the final product. beilstein-journals.org

Metal-Organic Framework (MOF) Catalysis : Copper-based materials, including MOFs, have been developed as heterogeneous catalysts. researchgate.net These frameworks can be functionalized to support nanoparticles of other metals or used directly to facilitate complex transformations. researchgate.net For example, a copper-catalyzed reaction involving triazolyl aldehydes, amidines, and terminal alkynes utilizes a nano-click catalyst, where sodium ascorbate (B8700270) reduces Cu(II) to the active Cu(I) species. beilstein-journals.org This species then participates in a cascade reaction involving imine formation, 5-exo-dig cyclization, and a 1,3-H shift to yield the final product. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is renowned for its power in forming carbon-carbon and carbon-heteroatom bonds, providing several pathways to the imidazoquinoline scaffold. researchgate.netrsc.orgnih.govmdpi.com

Dehydrogenative Coupling : A synthesis of imidazoquinolines has been reported via a dehydrogenative coupling of 3,4-diaminoquinolines with benzylic alcohols, utilizing a π-benzylpalladium(II) system in water. researchgate.net This one-pot procedure avoids the need for strong bases or toxic oxidants. researchgate.net The reaction proceeds through the initial palladium-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by cyclocondensation with the diaminoquinoline and subsequent aromatization. researchgate.net

Direct C-H Arylation : Palladium catalysts can be used for the direct C-H arylation of imidazo-fused heterocycles. For instance, imidazo[2,1-b]thiazoles can be regioselectively arylated at the C-5 position using aryl bromides under microwave irradiation. rsc.org This method, which can be performed as a sequential one-pot reaction, proceeds through a concerted metalation-deprotonation (CMD) pathway. rsc.org

Multicomponent Reactions : A palladium-catalyzed multicomponent synthesis of 2-imidazolines has been developed from imines, acid chlorides, and carbon monoxide. mdpi.comnih.gov This reaction forms imidazolinium carboxylates, which can then be decarboxylated to yield the desired imidazoline (B1206853) ring, a core component of the target structure. mdpi.comnih.gov

Scandium(III) Trifluoromethanesulfonate (B1224126) Catalysis

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) is a unique and powerful Lewis acid catalyst that is stable in water and can often be used in catalytic rather than stoichiometric amounts. wikipedia.orgresearchgate.net

Its utility in synthesis stems from its ability to activate substrates for various transformations. scandium.org Sc(OTf)₃ is an efficient catalyst for Friedel-Crafts alkylation and acylation reactions, which can be employed to functionalize the quinoline core. researchgate.netscandium.org It can catalyze the reaction of aldehydes with homoallyl alcohols to generate tetrahydropyran-4-ols and ethers, showcasing its ability to promote cyclization reactions. researchgate.net In the context of synthesizing the target compound, Sc(OTf)₃ could be used to catalyze the key cyclization step or the condensation of precursors to build the quinoline or imidazole rings. For example, it has been successfully used in the synthesis of bis(3'-indolyl)alkanes from aldehydes and indoles, demonstrating its efficacy in forming carbon-carbon bonds under mild conditions. nih.gov A novel series of azo-fused benzo nih.govwikipedia.orgthiazolo[2,3-b]quinazolin-1-ones were also synthesized using scandium triflate as a catalyst in an environmentally friendly solvent. rsc.org

Advanced Synthetic Techniques

To improve efficiency and yield, advanced synthetic techniques are often applied. Microwave-assisted synthesis has emerged as a powerful tool in this regard. As seen in palladium-catalyzed direct C-H arylation, microwave irradiation can significantly accelerate reaction times and improve outcomes for the synthesis of complex heterocyclic systems like imidazo[2,1-b]thiazoles. rsc.org This technique allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields compared to conventional heating methods. The application of such advanced techniques is crucial for the efficient and scalable synthesis of this compound and its derivatives.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel, thereby minimizing purification steps and resource consumption.

The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a key MCR for the synthesis of imidazo[1,2-a]-heterocycles. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. beilstein-journals.org The versatility of the GBBR allows for the incorporation of a wide range of substituents, making it a powerful tool for creating libraries of imidazo[1,2-a] fused systems. researchgate.netresearchgate.net While direct synthesis of this compound via GBBR is not explicitly detailed in the provided results, the methodology's adaptability suggests its potential for such applications by selecting appropriate precursors. For instance, a 2-aminopyridine (B139424) derivative with a latent quinoline structure could serve as the amidine component.

A notable example of a one-pot, three-component reaction for a related structure is the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This protocol utilizes an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium (B1175870) acetate, to afford the target quinoline derivatives in good to excellent yields. nih.gov This approach highlights the feasibility of constructing hydroxylated quinoline cores in a single step.

Table 1: Examples of Multicomponent Reactions for Quinoline and Imidazo-Fused Heterocycles

Reaction TypeReactantsCatalystProductKey Features
Three-ComponentBenzaldehyde, Malononitrile, 3-AminophenolAmmonium Acetate7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivativesGood to excellent yields, mild conditions. nih.gov
Groebke-Blackburn-BienayméAmidine, Aldehyde, IsocyanideVarious (e.g., Sc(OTf)₃, AcOH)Imidazo[1,2-a]-heterocyclesHigh efficiency, broad substrate scope. beilstein-journals.orgresearchgate.netnih.gov
Three-ComponentAldehydes, Enaminones, MalononitrileNone (Microwave-assisted)Polysubstituent imidazo[1,2-a]quinoline derivativesDomino reaction, formation of five new bonds. nih.gov

Domino and Cascade Reactions

Domino and cascade reactions are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need for isolating intermediates. These reactions are prized for their elegance and efficiency in rapidly building molecular complexity.

The synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones has been achieved through a domino reaction of arylglyoxals with enamines under catalyst-free conditions. rsc.org This methodology demonstrates the formation of a hydroxylated, partially saturated heterocyclic system through a cascade process. While this example pertains to an indole (B1671886) core, the underlying principles of sequential bond formation could be conceptually applied to the synthesis of this compound.

Another relevant domino reaction leads to the formation of benzothieno[3,2-b]pyridine and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one derivatives. dicp.ac.cn This showcases the power of domino sequences in constructing fused heterocyclic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating.

The synthesis of various heterocyclic compounds related to the 4,5-dihydroimidazo[1,2-a]quinoline scaffold has been successfully achieved using microwave irradiation. For example, dihydrobenzo rsc.orgnih.govimidazo[1,2-a]pyrimidin-4-ones have been synthesized in excellent yields (74-94%) with significantly reduced reaction times (2 minutes) under microwave conditions. nih.gov Similarly, a microwave-assisted, three-component domino reaction has been developed for the synthesis of polysubstituent imidazo[1,2-a]quinoline derivatives. nih.gov

Furthermore, an expeditious microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org The synthesis of N-substituted-7-hydroxy-4-methyl-2-oxoquinolines has also been reported using microwave irradiation. researchgate.net More directly, a one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione has been demonstrated with a 98% yield under microwave heating with a proline catalyst. wjbphs.com These examples underscore the potential of microwave technology to facilitate the efficient synthesis of this compound and its derivatives.

Derivatization Strategies for this compound Scaffolds

The this compound scaffold provides a versatile platform for further chemical modification. Derivatization at specific positions allows for the fine-tuning of the molecule's properties for various applications.

Alkylation and Arylation at Specific Positions (e.g., 7-alkyloxy derivatives)

The hydroxyl group at the 7-position of the 4,5-dihydroimidazo[1,2-a]quinoline core is a prime site for derivatization, particularly through alkylation, to produce 7-alkyloxy derivatives. A study focused on the synthesis and antibacterial activity of a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives has been reported. nih.gov In this work, various alkyl halides were reacted with the 7-hydroxy precursor to yield the corresponding ethers. This derivatization was shown to be crucial for the observed biological activity, with compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) identified as a potent inhibitor of Escherichia coli. nih.gov

Table 2: Synthesis of 7-Alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives

PrecursorAlkylating AgentProductBiological Activity Highlight
This compoundHeptyl bromide7-Heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p)Potent inhibitor of E. coli (MIC = 0.5 µg/mL). nih.gov

Applications in Asymmetric Synthesis

The inherent chirality and structural features of certain 4,5-dihydroimidazo[1,2-a]quinoline derivatives make them attractive candidates for applications in asymmetric synthesis, particularly as chiral catalysts.

Chiral Catalysis (e.g., kinetic resolution of alcohols)

A significant application of the 1,2-dihydroimidazo[1,2-a]quinoline scaffold is in the kinetic resolution of racemic alcohols. A chiral catalyst based on this framework, referred to as Cl-PIQ, has been developed and shown to be highly effective for the enantioselective acylation of benzylic and cinnamyl alcohols. nih.gov This catalyst was designed to enhance π-stacking interactions with the alcohol substrates, leading to improved reaction rates and selectivities compared to earlier generation catalysts. nih.gov

The kinetic resolution of secondary alcohols is a crucial method for obtaining enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.gov The use of amidine-based catalysts, including those derived from the imidazo[1,2-a]quinoline scaffold, provides a valuable non-enzymatic approach for this transformation. nih.gov

Table 3: Kinetic Resolution of Alcohols using a 1,2-Dihydroimidazo[1,2-a]quinoline Catalyst

Substrate AlcoholCatalystAcylating AgentSelectivity (s-factor)Reference
1-PhenylethanolCl-PIQAcetic anhydrideHigh nih.gov
1-(1-Naphthyl)ethanolCl-PIQAcetic anhydrideHigh nih.govnih.gov

Reaction Mechanisms in 4,5 Dihydroimidazo 1,2 a Quinolin 7 Ol Synthesis

Mechanistic Studies of Cyclization Reactions

The formation of the tricyclic imidazo[1,2-a]quinoline system is fundamentally a cyclization process. Mechanistic studies have shown that these reactions can proceed through different pathways depending on the starting materials and reaction conditions. One of the most common methods involves the reaction of 2-aminoquinolines with α-haloketones, a variation of the classic Debus-Radziszewski imidazole (B134444) synthesis.

A pivotal approach to synthesizing the imidazo[1,2-a]quinoline skeleton involves the reaction between 2-chloroquinolines and ethylenediamines. This process is believed to proceed through a sequence of nucleophilic substitution, cyclization, and subsequent aromatization to yield the final product. The cyclization step is a critical intramolecular reaction that forges the imidazole ring onto the quinoline (B57606) core.

Another significant cyclization strategy is the intramolecular transition-metal-catalyzed C-N bond formation. This method offers a powerful and efficient way to construct the fused heterocyclic system. The mechanism typically involves the coordination of the metal catalyst to the nitrogen and a suitable carbon atom, followed by reductive elimination to form the C-N bond and close the ring.

Role of Imine Formation and Subsequent Cycloaddition

Imine formation is a crucial intermediate step in several synthetic routes leading to 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL and its derivatives. The reaction between an amine and a carbonyl compound forms an imine, which can then undergo a subsequent cycloaddition reaction to build the heterocyclic framework.

In one well-documented pathway, the synthesis of imidazo[1,2-a]quinolines starts from 2-aminoquinoline (B145021), which reacts with a suitable carbonyl compound to form an imine intermediate. This imine can then undergo an intramolecular electrophilic attack on the quinoline ring, leading to cyclization.

The versatility of this approach is highlighted by the Ugi-type, three-component reaction for the synthesis of 1,2-dihydro-4-(trifluoromethyl)imidazo[1,2-a]quinolin-4-ols. This reaction involves the formation of an α-adduct between 2-aminoquinoline and a carbonyl compound, which then reacts with an isocyanide. The subsequent intramolecular cycloaddition of the resulting intermediate yields the desired product.

A summary of key reactants in imine formation and cycloaddition is presented below:

Reactant 1Reactant 2Key IntermediateReaction Type
2-AminoquinolineCarbonyl CompoundImineIntramolecular Electrophilic Cyclization
2-AminoquinolineCarbonyl Compound & Isocyanideα-AdductUgi-type Three-Component Reaction

Oxidative Dehydrogenation Pathways

In many synthetic routes that initially produce a dihydrogenated or partially saturated imidazo[1,2-a]quinoline ring system, a final oxidative dehydrogenation step is required to achieve the fully aromatic structure. This aromatization is a key transformation that significantly influences the electronic and photophysical properties of the final molecule.

Various oxidizing agents can be employed for this purpose, including common reagents like manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or even air (oxygen) under specific catalytic conditions. The mechanism of oxidative dehydrogenation typically involves the abstraction of two hydrogen atoms from the dihydro- part of the molecule, leading to the formation of a new double bond and the extension of the conjugated π-system.

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions. For instance, in the synthesis of certain imidazo[1,2-a]quinolines, the dehydrogenation step is performed after the initial cyclization and any subsequent functional group manipulations.

Intramolecular Amination and Rearrangements

Intramolecular amination is a powerful strategy for the C-N bond formation required to construct the imidazole ring in the this compound scaffold. This process involves the attack of a nitrogen nucleophile onto an electrophilic carbon center within the same molecule.

Palladium-catalyzed intramolecular amination has emerged as a particularly effective method. The catalytic cycle typically involves the oxidative addition of a palladium(0) catalyst to a carbon-halide bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Rearrangement reactions can also play a role in the synthesis of these complex heterocycles. Depending on the specific substrates and reaction conditions, skeletal rearrangements might occur, leading to the formation of constitutional isomers. Careful control of the reaction parameters is therefore essential to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.

Radical Intermediate Involvement

While many of the synthetic routes to imidazo[1,2-a]quinolines proceed through ionic or pericyclic mechanisms, there is growing evidence for the involvement of radical intermediates in certain transformations. Radical cyclizations can offer unique pathways for the formation of the heterocyclic core, often under milder conditions than traditional ionic reactions.

These radical-mediated processes can be initiated by various means, including the use of radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis. In a typical radical cyclization, a radical is generated on a side chain attached to the quinoline precursor. This radical can then add to an unsaturated bond within the molecule, leading to the formation of a new ring.

The regioselectivity of the radical cyclization is governed by the relative stability of the resulting radical intermediates and the stereoelectronic requirements of the transition state. The study of these radical pathways is an active area of research, offering new possibilities for the synthesis of complex imidazo[1,2-a]quinoline derivatives.

Nucleophilic Substitution and Addition Processes (e.g., Pseudo-Michael Reactions)

Nucleophilic substitution and addition reactions are fundamental to the construction of the this compound framework. One of the key steps often involves the nucleophilic attack of an amine on an electrophilic carbon atom of the quinoline ring or a side chain.

A notable example is the reaction of 2-chloroquinolines with ethylenediamines, where the initial step is a nucleophilic aromatic substitution of the chlorine atom by one of the amino groups of the ethylenediamine. This is followed by an intramolecular cyclization.

Pseudo-Michael reactions, a type of conjugate addition, can also be involved. In these reactions, a nucleophile adds to an activated double bond in a 1,4-fashion. While not explicitly detailed in the synthesis of the parent this compound, such reactions are plausible in the synthesis of derivatives where suitable Michael acceptors are present on the quinoline or imidazole precursors.

A study on the synthesis of imidazo[1,2-a]quinoline-2-carboxylates highlights the importance of nucleophilic addition. In this case, the reaction of 2-aminoquinolines with ethyl 2-chloro-3-oxobutanoate involves an initial nucleophilic substitution of the chlorine atom by the amino group, followed by cyclization and dehydration.

Formation of Quinolinium Quaternary Salts

The formation of quinolinium quaternary salts is a key mechanistic feature in several synthetic approaches to imidazo[1,2-a]quinolines. These salts are intermediates that can be subsequently converted to the final product.

In the reaction of 2-chloroquinolines with N-substituted ethylenediamines, the initial nucleophilic substitution leads to an intermediate that can undergo intramolecular cyclization. This cyclization results in the formation of a tricyclic quinolinium quaternary salt. This salt can then be deprotonated to yield the neutral imidazo[1,2-a]quinoline product.

Hydride Loss Processes in Heterocycle Formation

The final step in the synthesis of many aromatic heterocyclic compounds, including the imidazo[1,2-a]quinoline core of this compound, often involves an aromatization reaction. This crucial transformation typically proceeds through the loss of a hydride ion (H⁻) or through a stepwise process of proton and electron removal from a dihydro- intermediate. This dehydrogenation step is essential for the formation of the stable, fully conjugated aromatic system.

The synthesis of the imidazo[1,2-a]quinoline scaffold can be achieved through various synthetic routes, often culminating in a cyclization reaction that forms the dihydro- intermediate. The subsequent aromatization, involving the formal loss of a hydride, is a key driving force for the reaction, leading to the thermodynamically more stable aromatic product.

Several methods can be employed to facilitate this hydride loss, which can be broadly categorized as spontaneous, oxidant-mediated, or catalyst-mediated processes.

Spontaneous Aromatization: In some instances, particularly when a strong driving force exists for aromatization and in the presence of a mild oxidizing agent (which can even be atmospheric oxygen), the dihydro- intermediate may spontaneously lose a hydride to form the aromatic product. The stability gained by forming the fully conjugated π-system of the imidazo[1,2-a]quinoline ring can be sufficient to drive this process.

Oxidant-Mediated Dehydrogenation: More commonly, an external oxidizing agent is employed to facilitate the removal of the two hydrogen atoms from the dihydro- intermediate. A variety of oxidants can be utilized for this purpose. For instance, in the synthesis of related quinoline derivatives, reagents like manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even milder oxidants under specific conditions can be effective. The general mechanism involves the abstraction of a hydride or a stepwise removal of a proton and an electron, followed by the removal of a second proton and electron.

Catalyst-Mediated Dehydrogenation: Transition metal catalysts are also highly effective in promoting dehydrogenation reactions. Catalysts based on palladium (Pd), ruthenium (Ru), or copper (Cu) are often used. For example, palladium on carbon (Pd/C) is a common catalyst for dehydrogenation, where the reaction can proceed at elevated temperatures, often with a hydrogen acceptor to facilitate the reaction. In some cases, the reaction can be performed under aerobic conditions, where oxygen serves as the ultimate oxidant.

Recent research has also explored the use of biocatalysts, such as monoamine oxidase (MAO) enzymes, for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to quinolines. northumbria.ac.uk This highlights the ongoing development of milder and more sustainable methods for these transformations.

Method Reagent/Catalyst General Conditions Applicability to Imidazo[1,2-a]quinoline Synthesis
Spontaneous Aromatization Atmospheric OxygenOften requires elevated temperatures or extended reaction times.Plausible in some cases, especially with highly stable aromatic products.
Oxidant-Mediated Dehydrogenation DDQ, MnO₂, etc.Typically stoichiometric amounts of oxidant at room or elevated temperatures.A common and effective method for aromatizing nitrogen heterocycles.
Catalyst-Mediated Dehydrogenation Pd/C, Ru/C, Cu-based catalystsCatalytic amounts at elevated temperatures, often with a hydrogen acceptor or air.Widely used for dehydrogenation of various heterocyclic systems.
Biocatalytic Oxidation Monoamine Oxidase (MAO)Mild, aqueous conditions.An emerging, sustainable alternative for quinoline synthesis. northumbria.ac.uk

Computational and Spectroscopic Data for this compound Remain Elusive in Publicly Available Literature

The investigation sought to find specific data pertaining to the compound's Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and quantum chemical calculations, including Density Functional Theory (DFT) applications and computational modeling of its reaction pathways.

Searches for the exact compound and closely related terms did not yield any published studies containing the specific ¹H NMR, ¹³C NMR, IR absorption, or mass fragmentation data required to populate the requested article structure. Similarly, no computational chemistry literature was found that detailed DFT calculations or reaction pathway modeling for this compound.

While research on related heterocyclic systems, such as various quinoline derivatives and other fused imidazo-quinoline isomers, is available, the strict requirement to focus solely on this compound prevents the inclusion of data from these structurally different molecules. For instance, studies on 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives were identified; however, these compounds differ from the target molecule, which possesses a hydroxyl (-OH) group at the 7-position. nih.gov

The absence of this specific information in publicly accessible scientific literature suggests that while the compound may have been synthesized, its detailed analytical and computational characterization has either not been a subject of published research or exists in proprietary databases or less accessible sources. Therefore, until such data becomes publicly available, a comprehensive scientific article as per the requested outline cannot be constructed.

Computational Chemistry and Spectroscopic Characterization of 4,5 Dihydroimidazo 1,2 a Quinolin 7 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

In the context of quinoline (B57606) and imidazoquinoline derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. For instance, 2D-QSAR models have been developed for imidazo[1,2-a]quinoxaline (B3349733) derivatives to elucidate the relationship between their molecular descriptors and antitumor activity. abjournals.org Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to tetrahydroquinoline derivatives to guide the design of more potent inhibitors of specific enzymes.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. abjournals.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical QSAR study on a series of 4,5-Dihydroimidazo[1,2-a]quinolin-7-ol derivatives, one might investigate how different substituents on the quinoline or imidazole (B134444) ring affect a particular biological activity. The resulting model could highlight the importance of specific electronic, steric, or hydrophobic properties for enhancing the desired activity.

Table 1: Key Parameters in a Hypothetical QSAR Model for this compound Derivatives

ParameterDescriptionPotential Influence on Activity
LogP The logarithm of the partition coefficient between octanol (B41247) and water, representing hydrophobicity.Higher or lower values may be favorable depending on the target protein's binding site.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Influences membrane permeability and drug absorption.
Molecular Weight (MW) The mass of one mole of the substance.Often correlated with the size of the molecule and its fit within a binding pocket.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors in the molecule.Crucial for specific interactions with biological targets.
Electronic Descriptors (e.g., Hammett constants) Quantify the electron-donating or electron-withdrawing nature of substituents.Can affect the electronic environment of the pharmacophore and its interaction with the target.

In Silico Interaction Studies

In silico interaction studies, primarily molecular docking, are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.gov These studies provide valuable insights into the molecular basis of drug action and can guide the rational design of more potent and selective inhibitors.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

For this compound, molecular docking studies could be performed to investigate its potential to inhibit various enzymes implicated in disease. For example, studies on related quinoline and imidazo[1,2-a]pyridine (B132010) derivatives have explored their binding to targets like EGFR kinase and PI3Kα. mdpi.comnih.gov Such studies have revealed key interactions, for instance, the formation of hydrogen bonds between the heterocyclic nitrogen atoms and specific amino acid residues in the active site, which are crucial for inhibitory activity.

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

ParameterDescriptionExample Finding
Binding Energy (kcal/mol) An estimation of the binding affinity between the ligand and the protein. A lower value indicates a stronger binding.-8.5 kcal/mol
Hydrogen Bond Interactions The formation of hydrogen bonds between the ligand and specific amino acid residues.The hydroxyl group at position 7 acts as a hydrogen bond donor to the backbone carbonyl of a glutamate (B1630785) residue. The imidazole nitrogen acts as a hydrogen bond acceptor from a lysine (B10760008) residue.
Hydrophobic Interactions Non-polar interactions between the ligand and hydrophobic residues in the binding pocket.The dihydro-quinoline ring forms hydrophobic interactions with leucine (B10760876) and valine residues.
Pi-Stacking Interactions Interactions between the aromatic rings of the ligand and aromatic residues of the protein.The quinoline ring system engages in pi-stacking with a phenylalanine residue.

These in silico approaches, QSAR and molecular docking, are powerful tools in modern drug discovery. While experimental validation is essential, these computational methods significantly accelerate the identification and optimization of lead compounds by providing a deeper understanding of their structure-activity relationships and binding modes at a molecular level.

Structure Activity Relationships Sar of 4,5 Dihydroimidazo 1,2 a Quinolin 7 Ol Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. nih.govacs.org The fundamental principle of SAR lies in the systematic modification of a lead compound's structure to observe the resulting changes in its pharmacological effects. biointerfaceresearch.com This process allows for the identification of key chemical features, or pharmacophores, that are essential for a molecule's interaction with its biological target. nih.govresearchgate.net

Key aspects of SAR analysis include the examination of a molecule's electronic properties, steric effects, and lipophilicity. biointerfaceresearch.com Modifications can range from simple changes, such as the addition or removal of functional groups, to more complex alterations like changing the core scaffold or introducing stereocenters. nih.govacs.org The insights gained from SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs. researchgate.netrsc.org The quinoline (B57606) and quinazoline (B50416) alkaloids, for instance, have been extensively studied, with their broad range of biological activities attributed to specific structural motifs. nih.gov

Influence of Substituent Position and Electronic Nature on Biological Potency

The position and electronic nature of substituents on the 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL scaffold play a pivotal role in determining the biological potency of its derivatives. While direct studies on the 7-hydroxy compound are limited, research on analogous 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives provides significant insights into these relationships. nih.gov

A study focused on the antibacterial activity of a series of 7-alkyloxy derivatives demonstrated that the length of the alkyloxy chain at the 7-position significantly influences potency. nih.gov The activity against various bacterial strains, both gram-positive and gram-negative, was found to be dependent on the nature of this substituent. For example, compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) was identified as the most potent inhibitor against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov This suggests that a certain degree of lipophilicity at this position is beneficial for antibacterial activity. The hydroxyl group in the parent compound, this compound, being more polar than an ether linkage, would be expected to confer different solubility and hydrogen bonding capabilities, thus altering the biological activity profile.

The following interactive table summarizes the antibacterial activity of selected 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives, highlighting the impact of the substituent at the 7-position.

CompoundR (Substituent at position 7)MIC (μg/mL) against E. coli
7a-OCH3>128
7d-O(CH2)2CH364
7g-O(CH2)5CH34
7p -O(CH2)6CH3 0.5
7q-O(CH2)7CH31
7s-O(CH2)9CH34

Data sourced from a study on 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. nih.gov

Stereochemical Effects on Biological Activity

For many classes of compounds, one enantiomer is often more active than the other, a phenomenon known as eudismic ratio. The less active or inactive enantiomer (distomer) can sometimes contribute to side effects or even antagonize the effect of the active enantiomer (eutomer). Therefore, the stereospecific synthesis and separation of enantiomers are critical aspects of modern drug development. For the this compound scaffold, the introduction of a substituent at the 4 or 5 position of the dihydro-imidazo ring could create a chiral center, potentially leading to stereoisomers with distinct pharmacological profiles.

Regioisomeric Impact on Pharmacological Profile

Regioisomers are compounds that have the same molecular formula but differ in the position of substituents on the core scaffold. The placement of the fused imidazole (B134444) ring in the imidazoquinoline system has a profound impact on the pharmacological profile. Studies comparing different regioisomers of imidazoquinolines have revealed that even subtle changes in the arrangement of the nitrogen atoms can lead to vastly different biological activities.

For example, research on imidazo[4,5-f]quinoline derivatives has identified potent immunostimulatory activity. nih.gov In contrast, their regioisomers, pyrazolo[4,3-f]quinoline derivatives, were found to be inactive. nih.gov This highlights the critical role of the precise spatial arrangement of the heterocyclic rings for interaction with the biological target. Similarly, imidazo[1,5-a]quinolines have been investigated as ligands for central benzodiazepine (B76468) receptors, demonstrating anxiolytic and neuroprotective properties. nih.gov The this compound scaffold represents another distinct regioisomeric arrangement, and its unique pharmacological profile is expected to differ from that of its other imidazoquinoline counterparts due to the specific orientation of the imidazole ring and the location of the hydroxyl group.

Conformational Analysis and its Correlation with Biological Recognition

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a drug molecule in solution and at its binding site is crucial for biological recognition. The flexibility or rigidity of a molecule can influence its binding affinity and selectivity for a particular target.

Pharmacophore Modeling for Target-Ligand Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. This model serves as a 3D query to search for new, structurally diverse compounds that are likely to be active.

While a specific pharmacophore model for this compound has not been reported, the general principles can be applied based on its structural features. The key pharmacophoric elements of this scaffold would likely include:

A hydrogen bond donor/acceptor in the form of the hydroxyl group at the 7-position.

A hydrogen bond acceptor in the imidazole ring nitrogen.

A hydrophobic region composed of the quinoline ring system.

An aromatic ring system capable of π-π stacking interactions.

In related systems like imidazo[1,2-a]quinoxalines, which have been studied as EGFR inhibitors, the imidazo[1,2-a]quinoxaline (B3349733) core was found to interact with key residues in the enzyme's active site. nih.gov Similarly, for this compound derivatives, a well-defined pharmacophore model would be invaluable for identifying the crucial interactions with their biological target and for the virtual screening of compound libraries to discover new and more potent analogs. nih.gov

Biological Relevance and Pharmacological Exploration of Imidazoquinoline Scaffolds

General Applications in Medicinal Chemistry Research

The imidazoquinoline scaffold and its derivatives are recognized for their broad spectrum of biological activities, making them attractive frameworks for drug discovery. Researchers have synthesized and evaluated numerous analogues for their potential as therapeutic agents. The versatility of the imidazoquinoline ring system allows for structural modifications that can modulate their pharmacological properties. These compounds are not only explored for their antimicrobial and antineoplastic properties but also for other potential therapeutic uses. For instance, certain quinoline (B57606) derivatives have been developed as inhibitors of essential microbial proteins and as modulators of enzymes involved in human diseases. nih.gov The development of hybrid molecules, where the imidazoquinoline scaffold is combined with other pharmacophores, is a promising strategy to develop new drugs. nih.gov

Antimicrobial Research Applications

The imidazoquinoline scaffold is a cornerstone in the search for new antimicrobial agents, with derivatives showing activity against a wide array of pathogenic microorganisms.

Derivatives of the 4,5-dihydro-imidazo[1,2-a]quinoline scaffold have demonstrated notable antibacterial properties. A study focused on a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives revealed their potential against both Gram-positive and Gram-negative bacteria. nih.gov One of the most potent compounds identified was 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline, which exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli, surpassing the activity of reference antibiotics like ciprofloxacin (B1669076) and amoxicillin. nih.gov This particular derivative also showed modest activity against several other Gram-negative bacterial strains with MIC values in the range of 2-64 μg/mL. nih.gov

In a broader context, quinoline-based compounds have been developed into antibacterial drugs. nih.gov For example, quinoline-containing compounds are known to target bacterial DNA topoisomerases, which are essential for bacterial survival. nih.gov The emergence of multidrug-resistant (MDR) bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa, has spurred research into new classes of antibiotics. nih.gov Quinolone hybrids have also been investigated, with some showing inhibitory effects against Staphylococcus aureus at low concentrations. nih.gov

Table 1: Antibacterial Activity of 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline

Bacterium MIC (μg/mL) Reference
Escherichia coli 0.5 nih.gov
Various Gram-negative strains 2-64 nih.gov

This interactive table provides a summary of the minimum inhibitory concentration (MIC) values for 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline against different bacteria.

The antifungal potential of imidazoquinoline derivatives and related quinoline compounds has been a subject of investigation. While some studies on novel quinoline-based pyrazoles showed only mild activity against Candida albicans, certain chalcone (B49325) precursors demonstrated high activity against Cryptococcus neoformans with a 50% minimum inhibitory concentration (MIC50) of 7.8 μg/mL. nih.gov Other research on quinoline-based hydroxyimidazolium hybrids found that some compounds had remarkable antifungal activity against Cryptococcus neoformans, with MIC values of 15.6 µg/mL. nih.gov These same hybrids displayed MIC values of 62.5 µg/mL against other fungi like Candida spp. and Aspergillus spp. nih.gov

Furthermore, studies on 5,7-disubstituted 2-methyl-8-quinolinols have identified potent fungitoxic activity, with the 5,7-dichloro and 5,7-dibromo derivatives being the most effective among the tested compounds. nih.gov The synthesis of new fluorinated quinoline analogs has also yielded compounds with good antifungal activity against various phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound Type Fungus Activity (MIC) Reference
Quinoline-based chalcones Cryptococcus neoformans MIC50 = 7.8 μg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrids Cryptococcus neoformans 15.6 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrids Candida spp., Aspergillus spp. 62.5 µg/mL nih.gov

This interactive table summarizes the antifungal activity of different quinoline derivatives against various fungal species.

The quinoline scaffold is a key feature in some antituberculosis drugs. nih.gov Bedaquiline, a diarylquinoline derivative, is a notable example of a first-in-class anti-tuberculosis drug approved for treating multi-drug resistant tuberculosis (MDR-TB) by inhibiting mycobacterial ATP synthase. nih.gov Research into quinoline-based hydroxyimidazolium hybrids has identified compounds with potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, hybrids 7a and 7b in one study were the most potent, with MIC values of 20 and 10 µg/mL, respectively. nih.gov

The emergence of MDR strains of M. tuberculosis has driven research into novel scaffolds. nih.gov While not directly imidazoquinolines, related structures like imidazo[2,1-b] nih.govnih.govoxazine derivatives have shown potent activity against M. tuberculosis H37Rv and a panel of clinical isolates, with some compounds exhibiting remarkable potency against MDR-TB. nih.gov

Table 3: Antituberculosis Activity of Quinoline-Based Hydroxyimidazolium Hybrids

Compound Organism MIC (μg/mL) Reference
Hybrid 7a Mycobacterium tuberculosis H37Rv 20 nih.gov
Hybrid 7b Mycobacterium tuberculosis H37Rv 10 nih.gov

This interactive table presents the minimum inhibitory concentration (MIC) values of selected quinoline-based hydroxyimidazolium hybrids against Mycobacterium tuberculosis H37Rv.

Antineoplastic Research Applications

The imidazoquinoline scaffold has also been extensively explored for its potential in cancer therapy, with a focus on its ability to inhibit cancer cell growth.

Derivatives of the imidazo[1,2-a]quinoline scaffold have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, 2-phenylimidazo[1,2-a]quinoline (B188334) and some of its phenyl-substituted analogs have shown excellent anti-proliferative activities. nih.gov These compounds are thought to exert their effects through the inhibition of CYP1 enzymes, which has been linked to antiproliferative effects in breast cancer cell lines. nih.gov

In other studies, novel imidazo[1,2-a]pyridine (B132010) compounds, which share a similar heterocyclic core, have shown strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values for some compounds being as low as 45 µM. nih.gov Furthermore, certain imidazo[1,2-a]quinoxaline-based compounds have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com Some of these compounds exhibited significant growth inhibitory activity against gefitinib-resistant non-small cell lung cancer (NSCLC) cell lines. mdpi.com The antiproliferative activity of quinoline derivatives has also been demonstrated in other contexts, with some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showing potent activity against a panel of four cancer cell lines. mdpi.com

Table 4: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Compounds

Compound Cell Line IC50 (µM) Reference
IP-5 HCC1937 (Breast Cancer) 45 nih.gov
IP-6 HCC1937 (Breast Cancer) 47.7 nih.gov
IP-7 HCC1937 (Breast Cancer) 79.6 nih.gov

This interactive table displays the half-maximal inhibitory concentration (IC50) values for selected imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line.

Target-Specific Anticancer Mechanisms

There is no available scientific literature that investigates the target-specific anticancer mechanisms of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL. While the broader class of quinoline and imidazoquinoline derivatives has been explored for potential anticancer properties through various mechanisms of action, including as growth factor inhibitors and angiogenesis inhibitors, specific studies on this compound are absent. nih.gov For instance, other quinoline-based compounds have been evaluated against various cancer cell lines, but this data is not specific to this compound. nih.govnih.gov

Cardiovascular Research Applications (e.g., positive inotropic activity)

Derivatives of the imidazo[1,2-a]pyridine and related scaffolds have been investigated for their potential in treating cardiovascular diseases, particularly for their positive inotropic effects, which increase the force of heart muscle contraction.

Several 8-arylimidazo[1,2-a]pyridines have been synthesized and evaluated for their inotropic and electrophysiological activities. nih.gov A clear structure-activity relationship was observed, where the presence of an imidazole (B134444) substituent on the aryl group was crucial for the positive inotropic effect. nih.gov This suggests that the specific arrangement of the heterocyclic systems plays a key role in the interaction with cardiac targets. While direct studies on this compound are not extensively documented, the positive inotropic activity of related compounds highlights a potential area of investigation for this specific molecule.

In addition to positive inotropic effects, some imidazo[1,2-a]pyridine-based compounds have shown cardioprotective properties. For instance, certain novel histone deacetylase 6 (HDAC6) inhibitors with an imidazo[1,2-a]pyridine core have been found to exhibit both anti-gastric cancer and cardioprotective effects. medicineinnovates.comnih.gov One such inhibitor, I-c4, was shown to mitigate myocardial damage in vitro and in vivo, suggesting a therapeutic potential for chemotherapy-induced cardiotoxicity. medicineinnovates.comnih.gov

Conversely, it is important to note that some related heterocyclic aromatic amines have been associated with cardiac damage. Chronic exposure to 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ) in nonhuman primates led to myocardial lesions, including myocyte necrosis and interstitial fibrosis. nih.gov This underscores the importance of specific structural features in determining the pharmacological and toxicological profile of imidazoquinoline derivatives.

Table 1: Cardiovascular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundStructureBiological ActivityReference
8-arylimidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine with an 8-aryl substituentPositive inotropic activity nih.gov
I-c4Imidazo[1,2-a]pyridine-based HDAC6 inhibitorCardioprotective effect, anti-gastric cancer activity medicineinnovates.comnih.gov
2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ)Imidazo[4,5-f]quinoline derivativeInduced myocardial damage in chronic studies nih.gov

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding)

The planar aromatic system of the imidazoquinoline scaffold makes it a prime candidate for interaction with nucleic acids. The ability of small molecules to bind to DNA and RNA can be harnessed for various therapeutic applications, including anticancer and antiviral therapies.

Studies on benzimidazo[1,2-a]quinoline (B3368101) derivatives have demonstrated their capacity to bind to both DNA and RNA. nih.gov Specifically, 5-mono- and 2,5-bis-1,2,3-triazolyl-substituted benzimidazo[1,2-a]quinolines have been synthesized and evaluated for their antiproliferative activity and nucleic acid binding properties. nih.gov Fluorescence and circular dichroism spectroscopy, along with thermal denaturation assays, indicated that these compounds bind to DNA and RNA with moderate to high affinity, primarily through an intercalation mechanism. nih.gov

Interestingly, while these compounds showed strong nucleic acid binding in vitro, cellular distribution studies in human lung carcinoma cells suggested that they may not primarily target nuclear DNA. nih.gov This highlights the complexity of translating in vitro binding affinities to cellular mechanisms of action. The specific substitution patterns on the benzimidazo[1,2-a]quinoline core were found to significantly influence their cytotoxic effects. nih.gov

Table 2: DNA/RNA Binding Properties of Benzimidazo[1,2-a]quinoline Derivatives

Compound ClassKey Structural FeaturesDNA/RNA Binding ModeCellular Target InsightReference
Benzimidazo[1,2-a]quinolines5-mono- and 2,5-bis-1,2,3-triazolyl substituentsIntercalationMay not target nuclear DNA, suggesting other mechanisms of cytotoxicity nih.gov

Lead Compound Identification and Optimization Strategies

The imidazo[1,2-a]pyridine and related imidazoquinoline scaffolds have served as a fertile ground for the identification and optimization of lead compounds in various drug discovery programs. The versatility of their synthesis allows for the creation of large libraries of derivatives, which can be screened for desired biological activities.

A notable example is the optimization of imidazo[1,2-a]pyridine amides as potent anti-tuberculosis agents. acs.orgnih.govresearchgate.net Starting from a lead compound, systematic modifications of the amide linker and the amine portion of the molecule led to the identification of Q203, a clinical candidate for the treatment of multi- and extensively-drug-resistant tuberculosis. acs.orgnih.gov The optimization process focused on improving in vitro and in vivo efficacy, as well as the pharmacokinetic profile, highlighting the importance of factors like linearity and lipophilicity in the design of new drug candidates. acs.orgnih.gov

In the field of oncology, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been explored as inhibitors of various protein kinases. For instance, a series of these compounds were designed and synthesized as non-covalent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com Molecular docking studies guided the design of these inhibitors, and in vitro assays confirmed their antiproliferative activity against cancer cell lines. mdpi.com Furthermore, imidazo[1,2-a]quinoxaline derivatives have been investigated as potential treatments for melanoma, with some compounds showing potent cytotoxic activity. nih.gov

The imidazo[1,2-a]pyridine scaffold has also been utilized in the development of covalent inhibitors. By incorporating a reactive "warhead," researchers have designed novel inhibitors targeting specific amino acid residues in proteins of interest, such as KRAS G12C, a key driver in many cancers. rsc.org

Table 3: Examples of Lead Optimization in Imidazo-Heterocyclic Scaffolds

ScaffoldTherapeutic AreaOptimization StrategyOutcomeReference
Imidazo[1,2-a]pyridine amideTuberculosisModification of amide linker and amine moietyIdentification of clinical candidate Q203 acs.orgnih.govresearchgate.net
Imidazo[1,2-a]quinoxalineCancer (EGFR inhibitor)Structure-based design and molecular dockingPotent non-covalent EGFR inhibitors mdpi.com
Imidazo[1,2-a]quinoxalineMelanomaScreening of substituted derivativesDiscovery of potent cytotoxic agents nih.gov
Imidazo[1,2-a]pyridineCancer (KRAS G12C inhibitor)Scaffold hopping and installation of a covalent warheadIdentification of a potent covalent inhibitor rsc.org

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL and its analogs is paramount for extensive biological evaluation. Future research will likely focus on developing novel synthetic strategies that offer improvements in yield, scalability, and structural diversity. Current approaches for related imidazoquinoline systems often involve multi-step sequences. For instance, the synthesis of imidazo[4,5-c]quinoline derivatives has been achieved through a process starting from quinolin-4-ol, involving nitration, chlorination, and subsequent cyclization steps. nih.gov Similarly, the synthesis of imidazo[1,2-a]quinoxaline (B3349733) derivatives involves a multi-step reaction sequence starting from 2,3-diaminomaleonitrile. mdpi.com

Future methodologies could explore metal-free and solvent-free conditions to enhance the environmental friendliness and reduce the cost of synthesis, a strategy that has been successfully applied to other nitrogen-containing heterocyclic systems like benzo nih.govnih.govimidazo[1,2-a]pyrimidines. rsc.org The development of one-pot reactions or tandem catalytic cycles could also significantly streamline the synthetic process, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, employing microwave-assisted synthesis, as demonstrated for imidazo[1,2-a]quinoxaline derivatives, can accelerate reaction times and improve yields. mdpi.com

Advanced SAR and QSAR Modeling for Enhanced Potency and Selectivity

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in this endeavor.

For the related 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline series, it was found that the length of the alkyloxy chain at the 7-position significantly influenced antibacterial activity, with 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline showing the most potent inhibition against Escherichia coli. nih.gov Similarly, for imidazo[1,2-a]quinoxaline-based EGFR inhibitors, substitutions on the phenyl ring and the nature of the amino group at the 1-position were critical for activity. mdpi.com

Future research will involve the synthesis of a diverse library of this compound analogs with systematic modifications at various positions of the quinoline (B57606) and imidazole (B134444) rings. These analogs will be subjected to rigorous biological testing, and the resulting data will be used to build robust QSAR models. researchgate.netnih.govmdpi.com These models, which mathematically correlate structural descriptors with biological activity, will guide the rational design of new derivatives with improved potency and selectivity, while also minimizing potential off-target effects.

Exploration of New Biological Targets and Therapeutic Areas

The imidazoquinoline core is a privileged scaffold known to interact with a variety of biological targets. While derivatives of 4,5-dihydro-imidazo[1,2-a]quinoline have shown promise as antibacterial agents nih.gov, the therapeutic potential of this scaffold is likely much broader.

Research on related imidazo[4,5-c]quinoline derivatives has identified them as potent modulators of Toll-like receptor 7 (TLR7), acting as vaccine adjuvants. nih.gov Other related structures, imidazo[4,5-c]quinolin-2-ones, have demonstrated significant gametocytocidal activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the broader quinoline and imidazo-based heterocyclic family has been explored for the inhibition of protein kinases, which are crucial targets in cancer therapy. nih.gov

Future investigations should therefore aim to screen this compound and its analogs against a wide panel of biological targets, including various kinases, G-protein coupled receptors, and other enzymes implicated in disease. This broad-based screening approach could uncover novel therapeutic applications in areas such as oncology, immunology, and infectious diseases.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. nih.govfrontiersin.org For this compound, this integrated approach will be essential for accelerating the identification and optimization of lead compounds.

Computational tools can be employed at various stages of the drug discovery pipeline. mdpi.com Virtual screening of large compound libraries can help identify initial hits. mdpi.com Molecular docking simulations can predict the binding modes of these compounds within the active site of a target protein, providing insights for rational drug design. frontiersin.orgmdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the energetic contributions of different interactions. mdpi.com

These in silico predictions must be validated through experimental assays. nih.gov Promising candidates identified through computational screening will be synthesized and their biological activity confirmed through in vitro and cell-based assays. The experimental data will then be used to refine the computational models, creating a feedback loop that iteratively improves the predictive power of the models and guides the design of next-generation compounds. columbia.edu This integrated workflow will save time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Design and Synthesis of Advanced Chemical Probes (e.g., bivalent compounds)

To further probe the biological functions and therapeutic potential of this compound, the development of advanced chemical probes is a promising avenue. These probes can be invaluable tools for target identification, validation, and elucidating mechanisms of action.

One such strategy involves the design and synthesis of bivalent compounds. These molecules consist of two pharmacophores linked by a spacer, allowing them to simultaneously engage with two binding sites on a single target or bridge two different protein targets. This can lead to enhanced affinity, selectivity, and novel biological activities. Based on the SAR data obtained for this compound, a pharmacophore with optimal activity could be dimerized or linked to a known ligand for a protein of interest.

Other advanced probes could include photoaffinity labels to covalently modify the target protein upon photoactivation, or fluorescently tagged derivatives to visualize the subcellular localization of the compound. The synthesis of these sophisticated molecular tools will rely on the versatile synthetic methodologies developed for the core scaffold and will provide deeper insights into the biology of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves condensation of substituted dihydroimidazol-2-amine hydrobromides (e.g., 1-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide) with diethyl malonate derivatives under reflux conditions. Key intermediates, such as dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, are characterized via 1H^1H-NMR and HRMS to confirm regioselectivity and purity . Alternative routes employ ZrCl4_4-catalyzed cyclization for improved efficiency in forming fused quinoline scaffolds .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H-NMR are indispensable for confirming molecular weight and proton environments. For example, 1H^1H-NMR detects aromatic protons (δ 6.8–8.2 ppm) and dihydroimidazole NH signals (δ 4.5–5.5 ppm), while HRMS validates the molecular formula (e.g., C16_{16}H15_{15}N3_3O) .

Q. What pharmacological activities have been reported for this compound class?

  • Methodological Answer : Derivatives exhibit anticonvulsant activity in rodent models (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests). For instance, 7-alkoxy-substituted analogs show ED50_{50} values < 30 mg/kg, with toxicity profiles assessed via rotorod tests .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for this compound derivatives?

  • Methodological Answer : Catalytic methods like ZrCl4_4-mediated cyclization reduce reaction times and improve yields (e.g., from 57% to >70%) by facilitating annulation of malonate derivatives. Solvent optimization (e.g., ethanol vs. DMF) and microwave-assisted synthesis further enhance regioselectivity .

Q. How do researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, replacing 7-hydroxy with 7-benzylamino groups increases anticonvulsant potency but introduces hepatotoxicity. In vivo metabolite profiling (e.g., LC-MS/MS) and comparative docking studies (e.g., GABAA_A receptor binding) clarify mechanistic discrepancies .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Chiral 1,2-dihydroimidazo[1,2-a]quinolone catalysts (e.g., (R)-BINOL derivatives) achieve kinetic resolution of alcohols via asymmetric acylation. Enantiomeric excess (ee) >90% is attainable using 2-5 mol% catalyst loading in toluene at 0°C .

Q. How are computational methods applied to predict the physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates logP and pKa_a values to predict solubility and bioavailability. Molecular dynamics simulations model membrane permeability, while QSAR models correlate substituent electronegativity with anticonvulsant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.